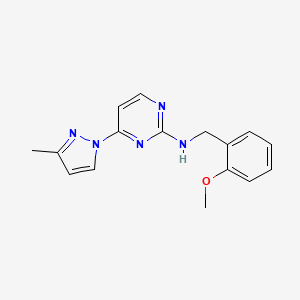![molecular formula C15H16ClN3O3 B11192440 (6-Chloroimidazo[1,2-a]pyridin-2-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone](/img/structure/B11192440.png)
(6-Chloroimidazo[1,2-a]pyridin-2-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[45]DECANE is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. One common method involves the reaction of 6-chloroimidazo[1,2-a]pyridine with appropriate reagents to introduce the carbonyl group at the 2-position . The spirocyclic framework is then constructed through a series of cyclization reactions, often involving the use of dioxane and azaspiro compounds under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
8-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6-CHLORO-IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLIC ACID: Shares the imidazo[1,2-a]pyridine core but differs in the functional groups attached.
2-ETHYL-6-CHLOROIMIDAZO[1,2-A]PYRIDINE: Another derivative with modifications at the 2 and 6 positions, showing different biological activities.
Uniqueness
8-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is unique due to its spirocyclic framework, which imparts distinct chemical and biological properties. This structure can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C15H16ClN3O3 |
|---|---|
Molecular Weight |
321.76 g/mol |
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
InChI |
InChI=1S/C15H16ClN3O3/c16-11-1-2-13-17-12(10-19(13)9-11)14(20)18-5-3-15(4-6-18)21-7-8-22-15/h1-2,9-10H,3-8H2 |
InChI Key |
WBCLSHJOMFCGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CN4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11192360.png)
![11-(3,5-difluorophenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11192364.png)
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11192374.png)
![N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide](/img/structure/B11192377.png)
![Ethyl 4-(2-nitrophenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11192378.png)
![1-Phenyl-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea](/img/structure/B11192389.png)
![5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11192399.png)
![2-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11192401.png)

![4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide](/img/structure/B11192407.png)

![tert-butyl 1-(4-fluorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B11192425.png)

![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11192439.png)
